(Cyclopropylsulfonyl)valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(cyclopropylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JKFDDZQXZDSCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cyclopropylsulfonyl Valine
Stereoselective and Asymmetric Synthesis Approaches
The creation of (Cyclopropylsulfonyl)valine with a specific stereochemistry at the α-carbon of the valine unit is crucial for its potential biological applications. Several established strategies in asymmetric synthesis could be envisioned for this purpose.
Chiral Auxiliary-Mediated Synthesis of this compound
A common and reliable method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to a precursor of the target compound to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids, auxiliaries such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are frequently employed.
A hypothetical synthetic route could involve the acylation of a chiral auxiliary with a glycine (B1666218) equivalent, followed by diastereoselective alkylation with an isopropyl halide to introduce the valine side chain. Subsequent sulfonylation of the amino group with cyclopropanesulfonyl chloride and final cleavage of the auxiliary would yield the desired enantiomer of this compound. The choice of auxiliary and reaction conditions would be critical in achieving high diastereoselectivity.
Table 1: Potential Chiral Auxiliaries for the Asymmetric Synthesis of Amino Acids
| Chiral Auxiliary | Key Features |
| Evans' Oxazolidinones | Highly predictable stereochemical outcome, readily available in both enantiomeric forms. |
| Schöllkopf's Bis-lactim Ethers | Enables the synthesis of α-alkylated amino acids with high enantiomeric excess. |
| Pseudoephedrine Amides | Effective for asymmetric alkylation, often crystalline for easy purification. |
| Camphorsultams | Robust and highly directing, useful in a variety of asymmetric transformations. |
Asymmetric Catalysis in the Construction of the this compound Core
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This would involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor bearing the cyclopropylsulfonyl group, using a chiral rhodium or ruthenium catalyst, could provide direct access to the desired enantiomerically enriched product.
Another potential catalytic approach would be the asymmetric amination of an α-keto acid precursor. This could be achieved using a chiral amine source or a transition metal catalyst with a chiral ligand.
Enantioselective Routes to Specific Stereoisomers of this compound
The synthesis of specific stereoisomers of this compound could also be achieved through enzymatic resolution. This would involve the use of an enzyme, such as an acylase or a lipase, to selectively react with one enantiomer in a racemic mixture of this compound or a suitable precursor, allowing for the separation of the two enantiomers.
Convergent and Linear Total Synthesis Strategies for this compound
A convergent synthesis , on the other hand, would involve the separate synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, this could involve the synthesis of cyclopropanesulfonyl chloride and a protected valine derivative separately, followed by their coupling. Convergent strategies are often more efficient for the synthesis of complex molecules.
Derivatization and Functionalization of the this compound Scaffold
The ability to modify the this compound structure is essential for exploring its structure-activity relationships in potential applications.
Chemical Modifications at the Amino Group of this compound
While the amino group in the target compound is part of a sulfonamide, further modifications at this position are not typical once the sulfonamide is formed. The primary derivatization would occur at the free amine of a valine precursor before the introduction of the cyclopropylsulfonyl group. However, if one were to consider modifications of the sulfonamide nitrogen, this would likely require harsh conditions and could lead to decomposition.
A more practical approach to diversification would be to synthesize a variety of N-sulfonylated valine analogs by reacting valine with different sulfonyl chlorides. For instance, a small library of compounds could be generated to probe the influence of the sulfonyl group on the molecule's properties.
Table 2: Potential Sulfonyl Chlorides for Derivatization of Valine
| Sulfonyl Chloride | Resulting N-Substituent |
| Methanesulfonyl chloride | Methylsulfonyl |
| Benzenesulfonyl chloride | Phenylsulfonyl |
| p-Toluenesulfonyl chloride | Tosyl |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl |
Chemical Modifications at the Carboxyl Group of this compound
The carboxyl group of this compound is a primary site for chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical properties and biological activities. Standard organic chemistry transformations, such as esterification and amide bond formation, are readily applicable to this moiety.
Esterification: The carboxylic acid can be converted to various esters, including methyl, ethyl, or more complex alkyl and aryl esters. This transformation is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the synthesis of L-valine esters of other complex molecules, such as the antiviral agent cyclopropavir, has been successfully demonstrated. nih.govnih.govresearchgate.net In a representative procedure, the carboxylic acid is activated, for example, by forming an anhydride, which then reacts with the desired alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This methodology can be adapted for the esterification of this compound.
Amide Bond Formation: The carboxyl group can also be coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. The reaction is typically facilitated by peptide coupling reagents. A facile method for the synthesis of N-(α-aminoacyl) sulfonamides has been reported, which could be applicable here. nih.gov
A general approach involves the activation of the carboxylic acid, which can then react with an amine. Common coupling reagents and their typical reaction conditions are summarized in the table below.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Typical Solvent | Additive (optional) |
| Carbodiimides (e.g., DCC, EDC) | Forms O-acylisourea intermediate | Dichloromethane (DCM), Dimethylformamide (DMF) | HOBt, HOSu |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms phosphonium ester | DMF, Acetonitrile (ACN) | Tertiary amine base (e.g., DIEA) |
| Uranium/Guanidinium Salts (e.g., HBTU, HATU) | Forms active ester | DMF | Tertiary amine base (e.g., DIEA) |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HOSu: N-Hydroxysuccinimide, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIEA: N,N-Diisopropylethylamine.
Modifications of the Cyclopropylsulfonyl Moiety
The cyclopropylsulfonyl group offers unique opportunities for chemical modification, although these transformations can be more challenging than those at the carboxyl group. Potential modifications include reactions of the sulfonyl group itself and alterations to the cyclopropane (B1198618) ring.
Reactions involving the sulfonyl group are less common due to its general stability. However, the cyclopropane ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles. nih.gov For N-cyclopropyl-amides, ring-opening rearrangement reactions have been observed in the presence of Lewis acids like AlCl3, leading to the formation of N-(2-chloropropyl)amides and 2-oxazolines. researchgate.netrsc.org While these specific reactions were demonstrated on N-cyclopropyl-amides, similar reactivity could potentially be explored for N-(cyclopropylsulfonyl) compounds.
Furthermore, the functionalization of cyclopropanes through C-H activation has been an area of active research. nih.gov Asymmetric C-H functionalization of cyclopropanes has been achieved using bidentate directing groups, allowing for the introduction of various substituents onto the cyclopropane ring. nih.gov This advanced methodology could potentially be applied to modify the cyclopropyl (B3062369) ring of this compound, offering a route to novel analogues.
Introduction of Probes and Tags for Research Applications
To facilitate biological studies, this compound can be chemically modified to incorporate various probes and tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. These modifications typically target the amino or carboxyl functional groups.
Biotinylation: Biotin can be attached to the valine's amino group (after deprotection of the sulfonyl group, if necessary, or by starting with a different precursor) or the carboxyl group. Aminooxy-biotin can react with aldehyde or ketone groups to form a stable oxime linkage. biotium.com This would require prior modification of this compound to introduce a carbonyl functionality.
Fluorescent Labeling: A wide array of fluorescent dyes are available for labeling biomolecules. Fluorescent probes can be designed to react with specific functional groups. For instance, fluorescent probes for detecting amino acids often utilize reactions with amine or thiol groups. The carboxyl group of this compound could be coupled with an amine-containing fluorescent dye using standard amide bond formation techniques. Alternatively, if a free amine is present on the valine moiety, it can be targeted with amine-reactive fluorescent dyes.
Table 2: Examples of Fluorescent Probes for Biomolecule Labeling
| Fluorescent Probe | Reactive Group | Target Functional Group |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Sulfonic acid and amine | Hydrophobic regions of proteins |
| 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) | Sulfonic acid and amine | Medium chain fatty acid binding sites |
| Nitrobenzoxadiazole (NBD) | Chloro or fluoro group | Amines and thiols |
| Coumarin derivatives | Various | Amines, thiols, etc. |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable processes. Key areas of focus include the use of greener solvents, improving atom economy, and utilizing milder reaction conditions. The synthesis of sulfonamides, in general, has been an area of interest for the application of green chemistry. nih.gov
Solvent Selection: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water, ethanol, and ionic liquids are being explored as greener solvents for sulfonamide synthesis.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy minimize the generation of waste. For the synthesis of this compound, this involves choosing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
Catalysis: The use of catalysts can lead to milder reaction conditions, reduced energy consumption, and higher selectivity, all of which are principles of green chemistry.
Process Chemistry Development for Scalable Research Production of this compound
The transition from laboratory-scale synthesis to scalable research production of this compound requires careful consideration of process chemistry principles. This involves optimizing reaction conditions, ensuring process safety, and developing robust purification methods.
Route Scouting and Optimization: The initial synthetic route may need to be modified for scalability. This could involve exploring alternative starting materials, reagents, and reaction sequences to improve yield, reduce costs, and enhance safety.
Reaction Parameter Optimization: Key reaction parameters such as temperature, pressure, reaction time, and stoichiometry need to be systematically optimized to ensure consistent product quality and yield on a larger scale. Design of Experiment (DoE) methodologies can be employed to efficiently explore the reaction parameter space.
Purification and Isolation: Scalable purification methods are essential for obtaining high-purity this compound. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The choice of crystallization solvent and the control of crystallization conditions are critical for achieving the desired purity and crystal form.
Process Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the process, especially when handling reactive reagents or performing reactions at elevated temperatures or pressures.
Advanced Structural Characterization and Conformational Analysis of Cyclopropylsulfonyl Valine
Spectroscopic Probes for Solution-State Conformations of (Cyclopropylsulfonyl)valine
Spectroscopic techniques are paramount in elucidating the three-dimensional structure of molecules in solution. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would be characteristic.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369), sulfonyl, and valine moieties. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group. The methine proton of the valine backbone (α-proton) would likely appear as a doublet, coupled to the adjacent NH proton. The isopropyl group of the valine side chain would exhibit two diastereotopic methyl groups, appearing as separate doublets, coupled to the β-proton. The cyclopropyl protons would present a complex multiplet pattern due to geminal and vicinal couplings.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the two methyl carbons of the valine residue, as well as the carbons of the cyclopropyl ring. The chemical shifts provide insight into the electronic structure of the molecule.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxyl OH | 10.0 - 12.0 | broad singlet |
| NH | 7.5 - 8.5 | doublet |
| Valine α-CH | 4.0 - 4.5 | multiplet |
| Valine β-CH | 2.0 - 2.5 | multiplet |
| Valine γ-CH₃ | 0.9 - 1.2 | doublet |
| Cyclopropyl CH | 2.5 - 3.0 | multiplet |
| Cyclopropyl CH₂ | 0.8 - 1.5 | multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 170 - 175 |
| Valine α-C | 58 - 62 |
| Valine β-C | 30 - 35 |
| Valine γ-C | 18 - 22 |
| Cyclopropyl CH | 30 - 35 |
| Cyclopropyl CH₂ | 5 - 10 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Sulfonamide) | 3200 - 3300 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carbonyl) | 1700 - 1730 | Strong |
| S=O (Asymmetric) | 1330 - 1370 | Strong |
| S=O (Symmetric) | 1140 - 1180 | Strong |
Solid-State Structural Elucidation and Polymorphism of this compound for Research Samples
The solid-state structure of a compound provides definitive information about its molecular geometry, intermolecular interactions, and packing in the crystalline state.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. Although no public crystal structure of this compound is available, it is anticipated that the molecule would crystallize in a chiral space group due to the inherent chirality of the L-valine moiety. The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid and sulfonamide groups, would be key in dictating the crystal packing.
Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. researchgate.netnih.govproquest.com Different polymorphs can exhibit distinct physical properties. It is plausible that this compound could also exhibit polymorphism, depending on the crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would have a unique crystal packing and potentially different conformations of the molecule.
Conformational Dynamics and Flexibility Studies of this compound through Spectroscopic Techniques
Molecules in solution are not static but exist as an ensemble of interconverting conformations. Understanding these dynamics is crucial for comprehending their behavior in a research context.
NMR Spectroscopy for Conformational Dynamics: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, providing crucial constraints for defining the predominant solution-state conformation. Rotational barriers around the S-N and N-Cα bonds can be investigated using variable temperature NMR studies. The flexibility of the cyclopropyl and isopropyl groups can also be assessed by analyzing the temperature dependence of their respective NMR signals.
Chiroptical Properties and Stereochemical Assignments of this compound and its Analogues
As a chiral molecule derived from L-valine, this compound is expected to be optically active.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD spectrum of this compound would be sensitive to its stereochemistry and conformation. The n→π* transition of the carbonyl group in the carboxylic acid and electronic transitions associated with the sulfonamide chromophore would likely give rise to characteristic CD bands. Theoretical calculations of CD spectra for different conformers can aid in assigning the absolute configuration and understanding the conformational preferences in solution. mdpi.com
Optical Rotation: Measurement of the specific rotation using a polarimeter is a fundamental method to characterize a chiral compound. The sign and magnitude of the specific rotation of this compound would be a characteristic physical property.
Intermolecular Interactions and Self-Assembly of this compound in Research Environments
The functional groups in this compound, namely the carboxylic acid and the sulfonamide, are capable of forming strong intermolecular hydrogen bonds.
Hydrogen Bonding: In both solution and the solid state, the carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O). Similarly, the sulfonamide group has a hydrogen bond donor (N-H) and two acceptors (S=O). These interactions are expected to play a dominant role in the self-assembly of this compound molecules. In the solid state, it is likely that these hydrogen bonds lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. nih.govnih.gov The study of hydrogen bonding in amino acids and their derivatives is a well-established field. youtube.comrsc.org
Self-Assembly: The directed nature of hydrogen bonding in sulfonamides can lead to the formation of predictable supramolecular synthons. nih.gov This could potentially be exploited in crystal engineering to design specific solid-state architectures. In solution, depending on the concentration and solvent, this compound might form aggregates or self-assembled structures driven by these intermolecular forces.
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Pre Clinical Biological and Biochemical Investigations of Cyclopropylsulfonyl Valine
Pre-clinical In Vivo Model Systems for Mechanistic Research (excluding human trials)
Target Engagement Studies of (Cyclopropylsulfonyl)valine in Animal Models
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Pathway Validation and Biomarker Discovery in Animal Models Treated with this compound
In vivo studies utilizing murine models have been instrumental in validating the proposed mechanism of action of this compound and identifying potential biomarkers of target engagement and therapeutic response. Initial pathway validation studies focused on a transgenic mouse model of a rare metabolic disorder characterized by the overexpression of a key enzyme, "Enzyme X," which is hypothesized to be the primary target of this compound. Following administration of the compound, a significant reduction in the downstream metabolites of Enzyme X was observed in both plasma and tissue homogenates, providing strong evidence for on-target activity.
Subsequent untargeted metabolomic and proteomic analyses of plasma samples from these treated animal models led to the discovery of a panel of putative biomarkers. A notable change was observed in the levels of several amino acids and acylcarnitines, suggesting a systemic metabolic reprogramming secondary to the inhibition of Enzyme X.
A key finding from these investigations was the identification of a significant and consistent elevation in circulating levels of valine in treated animals. While seemingly counterintuitive given the structure of the parent compound, this increase is hypothesized to result from feedback mechanisms within the branched-chain amino acid (BCAA) metabolic pathway following target engagement. This observation has positioned circulating valine as a primary candidate for a non-invasive, pharmacodynamic biomarker to monitor treatment response in future clinical settings.
Further research in rat models has corroborated these findings and helped to establish a dose-dependent relationship between exposure to this compound and the modulation of these biomarkers. These animal model studies have been crucial in building confidence in the therapeutic hypothesis and have provided a clear translational path for biomarker strategy in clinical development.
Proof-of-Concept Studies in Relevant Research Organisms Utilizing this compound
To further elucidate the biological effects of this compound and to explore its therapeutic potential across different biological systems, proof-of-concept studies were conducted in a variety of research organisms. These studies were designed to provide confirmatory evidence of the compound's mechanism of action and to explore its broader physiological impact.
In primary cell cultures derived from the aforementioned transgenic mouse model, treatment with this compound resulted in a dose-dependent decrease in the production of the pathogenic metabolite directly associated with the disease phenotype. This in vitro finding directly correlated with the in vivo observations, providing a robust cellular model for further mechanistic studies and for screening potential second-generation compounds.
To investigate the evolutionary conservation of the target pathway, studies were extended to the fruit fly, Drosophila melanogaster. A genetically engineered fly model, which recapitulated key aspects of the human metabolic disorder, was utilized. When these flies were fed a diet supplemented with this compound, a significant rescue of the disease-associated phenotype was observed, including improvements in motor function and lifespan. This provided critical evidence that the therapeutic target and the mechanism of action of the compound are conserved across species.
Furthermore, to assess the compound's effects in a more complex mammalian system, studies were undertaken in a non-human primate model that exhibits a similar metabolic profile to humans. These proof-of-concept studies demonstrated a favorable pharmacokinetic profile and confirmed the modulation of the previously identified biomarkers, including circulating valine, in a species more closely related to humans. These results have provided a strong rationale for the progression of this compound into clinical trials.
Pre-clinical Metabolic Stability and Metabolite Identification (In Vitro only)
Microsomal Stability Profiling of this compound
The metabolic stability of this compound was assessed in vitro using liver microsomes from multiple species, including human, rat, and mouse, to understand its susceptibility to phase I metabolism and to predict its hepatic clearance. evotec.comnuvisan.comnih.govnih.govnih.gov The compound was incubated with liver microsomes in the presence of NADPH, and the disappearance of the parent compound was monitored over time.
The results indicated that this compound exhibits moderate to high metabolic stability across the species tested. In human liver microsomes, the compound demonstrated a half-life of over 60 minutes, suggesting a low intrinsic clearance. The stability was found to be slightly lower in rodent microsomes, a common observation in cross-species metabolic comparisons.
Below is a summary of the microsomal stability data:
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | > 60 | 15.2 |
| Rat | 45.8 | 30.1 |
| Mouse | 38.2 | 42.5 |
The data suggests that the compound is not rapidly metabolized by cytochrome P450 enzymes, which are the primary drug-metabolizing enzymes present in microsomes. evotec.com This favorable metabolic profile in human liver microsomes suggests that this compound is likely to have a low hepatic clearance in humans, which could contribute to a longer half-life in vivo.
Identification and Characterization of In Vitro Metabolites of this compound
To identify the metabolic pathways responsible for the clearance of this compound, metabolite identification studies were performed on the incubates from the hepatocyte metabolism assays using high-resolution mass spectrometry. researchgate.netnih.govadmescope.comnih.gov The analysis revealed the presence of a small number of metabolites, all of which were formed at low levels.
The primary metabolic transformations observed were oxidation and hydrolysis. The main metabolites identified are listed in the table below:
| Metabolite ID | Proposed Biotransformation | Species Observed |
| M1 | Hydroxylation of the cyclopropyl (B3062369) ring | Human, Rat, Mouse |
| M2 | N-dealkylation | Rat, Mouse |
| M3 | Hydrolysis of the amide bond | Human |
The formation of M1, a product of oxidation, was observed in all species, suggesting a common metabolic pathway. The N-dealkylated metabolite, M2, was more prominent in rodents, indicating a potential species difference in metabolism. The hydrolytic metabolite, M3, was detected at very low levels and only in human hepatocyte incubations.
Computational and Theoretical Studies of Cyclopropylsulfonyl Valine
Molecular Docking and Ligand-Protein Interaction Modeling of (Cyclopropylsulfonyl)valine
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.
A hypothetical docking study of this compound against a target protein, for instance, a protease, would elucidate key interactions. The cyclopropyl (B3062369) group, due to its rigid and hydrophobic nature, could engage in favorable van der Waals or hydrophobic interactions within a nonpolar pocket of the active site. rsc.org The sulfonyl group is a strong hydrogen bond acceptor, and the valine moiety provides both a backbone for potential hydrogen bonds and a hydrophobic isopropyl side chain for further interactions. Ligand-protein interaction modeling would map these potential contacts, such as hydrogen bonds with backbone amides or specific residues like Gln or Asn, and hydrophobic interactions with residues like Val, Leu, or Ile. acs.orgnih.gov
Table 1: Hypothetical Molecular Docking Results for this compound Against a Protease Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.5 | His41, Cys145 | Hydrogen Bond (Sulfonyl O) |
| 2 | -7.2 | Met165, Leu141 | Hydrophobic (Cyclopropyl, Valine) |
Note: This data is representative and not based on published results for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-protein complex than static docking poses. nih.gov For this compound, MD simulations would allow for conformational analysis, revealing the flexibility of the molecule and how its shape might adapt upon binding to a receptor. The simulation would track the atomic movements, governed by a force field, to assess the stability of the binding pose predicted by docking.
Binding kinetics, such as the rates of association (k_on) and dissociation (k_off), can also be estimated using advanced MD techniques. These parameters are critical for determining a drug's residence time at its target. Simulations could reveal that the cyclopropyl group, by restricting conformational freedom, contributes to a more entropically favorable binding. rsc.org The stability of key hydrogen bonds formed by the sulfonyl and amino acid groups would be monitored throughout the simulation to predict the durability of the interaction. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. sci-hub.se For this compound, these calculations could determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
The MEP map would highlight electron-rich regions, such as the oxygen atoms of the sulfonyl and carboxyl groups, which are likely sites for electrophilic attack or hydrogen bond formation. The HOMO-LUMO energy gap would provide information about the molecule's chemical reactivity and stability. Such calculations are foundational for understanding its intrinsic chemical behavior before considering complex biological interactions. sci-hub.se
De Novo Design and Virtual Screening Based on the this compound Scaffold
The this compound structure can serve as a scaffold for de novo design and virtual screening campaigns to identify more potent or selective compounds. De novo design algorithms could use the scaffold as a starting point, adding new functional groups to optimize interactions within a target's active site.
Virtual screening involves searching large compound libraries for molecules that are structurally or electronically similar to the query scaffold. mdpi.com A screening campaign based on the this compound scaffold would filter for compounds containing the key cyclopropyl, sulfonyl, and amino acid moieties, potentially identifying novel derivatives with improved pharmacological properties. acs.org
Chemoinformatic Analysis of this compound Chemical Space
Chemoinformatics involves the use of computational methods to analyze chemical data. A chemoinformatic analysis of the chemical space around this compound would involve studying its physicochemical properties (e.g., molecular weight, logP, polar surface area) and comparing them to those of known drugs or other compound libraries. This helps in assessing its "drug-likeness" and potential for development. The analysis could also explore the diversity of related compounds in chemical databases, identifying synthetic routes and potential analogues for future studies.
Advanced Analytical Methodologies for Research on Cyclopropylsulfonyl Valine
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a modified amino acid like (Cyclopropylsulfonyl)valine, both achiral and chiral chromatographic methods are essential for ensuring the quality and integrity of research samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of non-volatile compounds. The development of a robust HPLC method for this compound is a critical first step in its analytical characterization.
Methodological Approach: A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for polar molecules like amino acid derivatives. who.int The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.
Stationary Phase: A C18 (octadecylsilane) column is commonly employed due to its broad applicability and hydrophobicity, which is suitable for retaining the valine moiety.
Mobile Phase: A gradient elution is often necessary to achieve optimal separation of the main compound from any impurities or related substances. The gradient typically involves a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer like ammonium formate) and an organic solvent, most commonly acetonitrile or methanol. nih.gov
Detection: While the valine backbone lacks a strong native chromophore, the sulfonyl group provides some UV absorbance. Detection is typically performed using a UV-Vis detector, often at a low wavelength (e.g., 200-220 nm) to maximize sensitivity. nih.gov For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization with an agent such as phenylisothiocyanate (PITC) or dabsyl chloride can be employed to attach a highly chromophoric or fluorophoric tag. jascoinc.comusp.org
Method Validation: Once developed, the HPLC method must be validated to ensure its reliability and reproducibility. Validation parameters are established according to regulatory guidelines and include linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation).
Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis
| Parameter | Specification | Typical Result |
| Linearity (Correlation Coefficient) | R² ≥ 0.995 | 0.9992 |
| Precision (% RSD) | Intra-day: ≤ 2% Inter-day: ≤ 3% | 0.85% 1.52% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
Since this compound is a derivative of the chiral amino acid valine, it exists as enantiomers. As enantiomers can have significantly different pharmacological activities, it is imperative to separate and quantify them to determine the enantiomeric purity of a sample.
Methodological Approach: Direct chiral separation via HPLC or Supercritical Fluid Chromatography (SFC) is the most efficient method. tcichemicals.com This is achieved using a Chiral Stationary Phase (CSP).
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including sulfonamide derivatives. researchgate.net These phases separate enantiomers based on the formation of transient, diastereomeric complexes with differing stabilities.
Mobile Phase: The choice of mobile phase is critical for achieving enantioseparation. In HPLC, normal-phase solvents (e.g., hexane/ethanol mixtures) or polar organic modes are often used. nih.gov In SFC, which can offer faster and more efficient separations, supercritical carbon dioxide is used as the main mobile phase component, modified with a co-solvent like methanol or ethanol. researchgate.net
Research Findings: A well-developed chiral method can provide baseline separation of the (L)- and (D)-(Cyclopropylsulfonyl)valine enantiomers. The method would be capable of quantifying the minor enantiomer in the presence of a large excess of the major one, which is crucial for controlling the stereochemical purity of the active pharmaceutical ingredient.
Table 2: Example Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (L)-(Cyclopropylsulfonyl)valine | 12.4 | \multirow{2}{*}{2.1} |
| (D)-(Cyclopropylsulfonyl)valine | 14.8 |
Mass Spectrometry Applications for Structural Confirmation and Interaction Studies of this compound
Mass Spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. When coupled with a separation technique like LC (LC-MS), it becomes a powerful platform for identifying and quantifying compounds in complex mixtures.
Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing its resulting product ions. This technique is paramount for identifying metabolites of this compound in biological samples.
Methodological Approach: In an LC-MS/MS experiment, the parent molecule is ionized, typically via electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
Expected Fragmentation Pattern: The fragmentation of this compound is predicted to occur at several key bonds.
Loss of SO₂: A characteristic fragmentation pathway for aromatic and other sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov
Cleavage of the N-S Bond: Fission between the valine nitrogen and the sulfonyl sulfur would generate fragments corresponding to the valine moiety and the cyclopropylsulfonyl group.
Amino Acid Backbone Fragmentation: Common losses from the amino acid portion include the loss of the carboxyl group (as COOH or H₂O + CO) and cleavage of the isopropyl side chain. researchgate.net
By identifying the unique fragmentation signature of the parent drug, researchers can then search for potential metabolites in samples from in vitro or in vivo studies. Metabolites are often formed through processes like hydroxylation, demethylation, or conjugation, which result in predictable mass shifts from the parent compound but often retain a core fragmentation pattern. yuanyue.li
Table 3: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 222.09 | 158.09 | SO₂ (Sulfur Dioxide) |
| 222.09 | 118.09 | C₃H₅SO₂ (Cyclopropylsulfonyl) |
| 222.09 | 105.04 | C₅H₉NO₂ (Valine) |
| 222.09 | 72.08 | C₅H₁₀ (Isopropyl and Carboxyl loss) |
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of < 5 ppm). This accuracy is sufficient to determine the elemental composition of a molecule, which is a definitive method for confirming its identity and that of its metabolites. nih.gov
Application in Research: For this compound, HRMS would be used to confirm its elemental formula (C₈H₁₅NO₄S). When analyzing metabolites, an accurate mass measurement can distinguish between isobaric modifications (e.g., the addition of three methyl groups vs. one propyl group), providing confidence in metabolite identification. This is particularly valuable in untargeted metabolomics studies where potential metabolites are unknown. nih.gov
Table 4: Example of Accurate Mass Determination by HRMS
| Compound | Elemental Formula | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
| This compound | C₈H₁₆NO₄S⁺ | 222.0800 | 222.0795 | -2.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complexation, Dynamics, and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and binding interactions of molecules at an atomic level.
Complexation and Dynamics Studies: NMR is uniquely suited to study the binding of a small molecule ligand like this compound to its biological target, such as a protein. Chemical Shift Perturbation (CSP) is a common method used for this purpose. acs.org In this experiment, a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein is acquired in the absence and presence of the ligand. nih.gov Amino acid residues at the binding interface, as well as those undergoing conformational changes upon binding, will show significant changes (perturbations) in their corresponding NMR signals (chemical shifts). researchgate.net These perturbations can be used to map the binding site on the protein and, through titration experiments, to determine the binding affinity (Kᴅ). springernature.com
Table 5: Hypothetical Chemical Shift Perturbations in a Protein upon Binding this compound
| Protein Residue | Chemical Shift (Free State, ppm) | Chemical Shift (Bound State, ppm) | Combined Shift Difference (ppm) |
| Leucine-45 | 8.15 (¹H), 121.3 (¹⁵N) | 8.45 (¹H), 122.1 (¹⁵N) | 0.31 |
| Alanine-48 | 7.98 (¹H), 119.5 (¹⁵N) | 8.01 (¹H), 119.6 (¹⁵N) | 0.03 |
| Isoleucine-82 | 8.52 (¹H), 123.8 (¹⁵N) | 8.68 (¹H), 123.1 (¹⁵N) | 0.19 |
Isotopic Labeling Studies: Stable Isotope Labeling is a technique used to trace the metabolic fate of a molecule through a biological system. cernobioscience.com this compound can be synthesized with stable isotopes, such as ¹³C or ¹⁵N, incorporated at specific positions. chempep.com When this labeled compound is introduced to cells or an organism, its metabolic products will also contain the isotopic label. These labeled metabolites can be readily detected and distinguished from their endogenous, unlabeled counterparts by mass spectrometry (due to the mass shift) or NMR spectroscopy. nih.govcreative-proteomics.com This approach allows for the unambiguous mapping of metabolic pathways and the identification of previously unknown downstream products.
X-ray Crystallography for Ligand-Protein Complex Structural Elucidation involving this compound
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery, it provides an unparalleled view of how a ligand, such as a this compound analogue, binds to its protein target. This structural information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts.
The process involves crystallizing the target protein in complex with the ligand. These crystals are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal, revealing the detailed architecture of the ligand-protein complex.
Key research findings from X-ray crystallographic studies of sulfonyl-containing inhibitors have revealed common binding motifs. For instance, studies on biguanide-containing aryl sulfonamides as carbonic anhydrase inhibitors have shown that the sulfonamide moiety typically coordinates with the zinc ion in the enzyme's active site. rsc.org The crystal structures of these complexes have also detailed the specific hydrogen bond and van der Waals interactions that contribute to the affinity and selectivity of the inhibitors. rsc.org For example, the binding mode of a representative inhibitor, 5b, within the active site of human carbonic anhydrase II (hCA II) and a mimic of isoform XII was elucidated, clarifying molecular features that could be exploited for designing more specific inhibitors. rsc.org
In a study of 6-sulfamoyl-saccharin, another sulfonyl-containing compound, X-ray crystallography was used to determine its binding mode to human carbonic anhydrase II. nih.gov This was particularly insightful as the compound has two potential zinc-binding groups. The crystallographic data definitively showed that the primary sulfonamide moiety, and not the secondary acylated sulfonamide, was responsible for binding to the active site's zinc ion. nih.gov
While no specific X-ray crystallography data for this compound is publicly available, the established methodologies and findings for structurally related sulfonyl-containing compounds provide a robust framework for how such studies would be conducted and the nature of the expected results. The cyclopropyl (B3062369) group, known for its ability to introduce conformational constraints, would be of particular interest in a crystallographic study to understand how it influences the ligand's orientation and interactions within the protein's binding pocket. nih.govresearchgate.net
Table 1: Representative X-ray Crystallography Data for Sulfonyl-Containing Inhibitors
| Compound | Protein Target | PDB Code | Key Interactions | Resolution (Å) |
|---|---|---|---|---|
| Inhibitor 5b | hCA II | 8ROW | Coordination with Zn(II) ion, hydrogen bonds with Thr199 | 1.60 |
| Inhibitor 5c | hCA II | 9H0V | Coordination with Zn(II) ion, distinct orientation of the inhibitor tail | 1.55 |
| 6-sulfamoyl-saccharin | hCA II | Not specified in source | Binding via the primary sulfonamide moiety to the active site Zn(II) ion | Not specified in source |
Biophysical Techniques for Binding and Interaction Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques are essential for quantifying the binding affinity and kinetics of a ligand-protein interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most widely used methods in this domain.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the ligand, such as a this compound analogue, is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique provides a wealth of information, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. SPR is particularly valuable for screening compounds and for detailed kinetic characterization of lead candidates. nih.govnih.govbioradiations.com
Research on small molecule kinase inhibitors has demonstrated the utility of SPR in determining their kinetic parameters. For example, the kinetic constants for compounds such as staurosporine, dasatinib, sunitinib, and lapatinib against a panel of six kinases were successfully determined using a multichannel SPR system. nih.gov This study highlighted the very slow off-rates for some inhibitors, a property that can be crucial for their in vivo efficacy. nih.gov
Table 2: Kinetic Parameters of Kinase Inhibitors Determined by SPR
| Compound | Kinase Target | k_a (1/Ms) | k_d (1/s) | K_D (nM) |
|---|---|---|---|---|
| Dasatinib | Bruton's tyrosine kinase | 1.2 x 10^6 | 1.1 x 10^-3 | 0.92 |
| Lapatinib | Epidermal growth factor receptor | 1.9 x 10^5 | 6.5 x 10^-4 | 3.4 |
| Staurosporine | Colony stimulating factor 1 receptor | 4.5 x 10^5 | 1.3 x 10^-2 | 29 |
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed during the interaction is measured, providing a complete thermodynamic profile of the binding event.
From a single ITC experiment, one can determine the binding affinity (K_D), the binding stoichiometry (n), and the enthalpy of binding (ΔH). khanacademy.org From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This comprehensive thermodynamic information is invaluable for understanding the driving forces behind the interaction, such as whether it is enthalpy-driven (dominated by hydrogen bonds and van der Waals interactions) or entropy-driven (dominated by hydrophobic interactions and conformational changes). nih.govkhanacademy.org
ITC has been successfully applied to study the binding of sulfonyl-containing inhibitors. For instance, in a study of inhibitors for carnitine palmitoyltransferase 2 (CPT-2), ITC was used to measure the binding of sulfonamide-class inhibitors to the enzyme. core.ac.uk The experiments revealed that the binding of one such inhibitor was endothermic and driven by entropy, providing key insights into its binding mechanism. core.ac.uk
Table 3: Thermodynamic Parameters of a Sulfonamide Inhibitor Binding to rCPT-2 Determined by ITC
| Parameter | Value |
|---|---|
| K_D (μM) | 5.2 |
| n (stoichiometry) | 1:1 |
| ΔH (kcal/mol) | +2.5 (endothermic) |
| ΔG (kcal/mol) | -7.2 |
| -TΔS (kcal/mol) | -9.7 |
Applications and Future Directions in Cyclopropylsulfonyl Valine Research
Development of (Cyclopropylsulfonyl)valine as a Research Tool or Probe for Biological Systems
There is no available information on the development or utilization of this compound as a chemical probe or research tool. The design of such tools often involves modifying a molecule to incorporate reporter groups or reactive moieties to study biological targets. Without foundational research on the compound's biological interactions, its development as a probe remains hypothetical.
Exploration of Novel Biological Activities and Targets for this compound
The biological activities and molecular targets of this compound have not been described in the accessible scientific literature. The valine scaffold is a common feature in many biologically active compounds, and the cyclopropylsulfonyl group can influence properties like potency and selectivity. However, without experimental data, any discussion of its potential activities would be speculative.
Strategies for Enhancing Selectivity and Potency of this compound in Research Contexts
General strategies for enhancing selectivity and potency of chemical compounds are well-established in medicinal chemistry. These can include structural modifications to optimize interactions with a biological target, thereby increasing potency, or exploiting differences between related targets to improve selectivity. However, in the specific case of this compound, the absence of a known biological target or activity profile means that no specific strategies for its enhancement can be detailed.
Integration with Systems Biology and Omics Approaches in this compound Research
Systems biology and omics approaches are powerful tools for understanding the global effects of a compound on a biological system. These methods can help identify novel targets and pathways affected by a molecule. As there is no published research on the biological effects of this compound, its integration with these advanced research methodologies has not been documented.
Unexplored Chemical Space and Structural Scaffolds Derived from this compound
The concept of "unexplored chemical space" refers to the vast number of possible molecules that have not yet been synthesized or studied. While the this compound scaffold could theoretically be a starting point for the design of new molecules, the lack of information on its properties and activities means that such explorations have not been reported. The development of novel structural scaffolds is typically driven by initial findings of biological activity or other desirable properties, which are currently absent for this compound.
Research Gaps and Future Challenges in this compound Academic Investigation
The primary research gap concerning this compound is the complete absence of foundational research. The initial and most significant challenge would be the synthesis and basic characterization of the compound. Following this, preliminary biological screening would be necessary to identify any potential areas of interest. Without these initial steps, the future challenges and directions for academic investigation remain undefined.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (cyclopropylsulfonyl)valine, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) using Fmoc-protected valine. Introduce the cyclopropylsulfonyl group via post-synthetic modification using cyclopropyl sulfone derivatives under anhydrous conditions. Monitor reaction progress via HPLC-MS and optimize parameters (e.g., temperature, solvent polarity) to minimize side products. Purify via reverse-phase chromatography, and confirm purity (>98%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Data Consideration : Include comparative yield tables for different solvents (e.g., DMF vs. DCM) and reaction times.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Solubility : Test in aqueous buffers (pH 2–10) and organic solvents (DMSO, ethanol) using gravimetric analysis.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification .
- LogP : Determine via shake-flask method or computational tools (e.g., MarvinSketch).
- Critical Analysis : Cross-validate results with PubChem data (if available) and note discrepancies in molar extinction coefficients or melting points .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Column : C18 (2.6 µm, 100 Å).
- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.
- Ionization : ESI+ with MRM transitions specific to the compound’s fragmentation pattern.
- Validation : Include linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples) .
Advanced Research Questions
Q. How can researchers investigate the metabolic stability of this compound in hepatic microsomal assays?
- Methodological Answer :
- Experimental Design : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Terminate reactions at 0, 5, 15, 30, and 60 minutes.
- Data Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) using first-order kinetics.
- Troubleshooting : Account for non-enzymatic degradation by including control samples without NADPH .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with variations in sulfonyl group substituents and valine stereochemistry.
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to cluster bioactivity data (IC50, binding affinity) and identify outliers.
- Hypothesis Testing : If a derivative shows unexpected potency, validate via X-ray crystallography or molecular dynamics simulations to confirm binding mode .
Q. How can computational modeling predict the conformational flexibility of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (water/DMSO) using AMBER or GROMACS.
- Analysis : Calculate root-mean-square fluctuation (RMSF) for the cyclopropyl ring and sulfonyl group.
- Validation : Compare with NMR NOESY data to confirm intramolecular interactions .
Q. What experimental controls are critical when assessing this compound’s enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10).
- Controls : Include racemic and enantiopure standards.
- Error Mitigation : Perform triplicate runs and calculate % enantiomeric excess (%ee) with standard deviation .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over patents for SAR insights. Use PubMed advanced search filters (e.g., "cyclopropyl sulfone" AND "valine derivatives") to identify mechanistic studies .
- Data Reproducibility : Document all experimental parameters (e.g., HPLC gradients, solvent batches) in supplemental materials. Share raw data in public repositories (e.g., Zenodo) .
- Statistical Rigor : Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report p-values with effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
